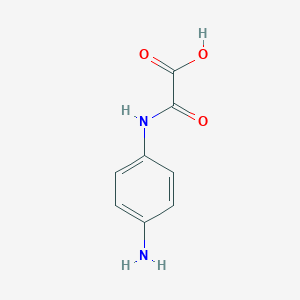

p-Aminooxanilic Acid

Description

The exact mass of the compound Acetic acid, [(4-aminophenyl)amino]oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36978. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Aldehydic - Glyoxylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminoanilino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-5-1-3-6(4-2-5)10-7(11)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAINFDIRWAPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059284 | |

| Record name | Acetic acid, [(4-aminophenyl)amino]oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-92-4 | |

| Record name | 2-[(4-Aminophenyl)amino]-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenyloxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Aminooxanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-[(4-aminophenyl)amino]-2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, [(4-aminophenyl)amino]oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-aminophenyl)oxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((4-AMINOPHENYL)AMINO)-2-OXOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVK4XP2V8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Guide to the Selective Synthesis of p-Aminooxanilic Acid from p-Phenylenediamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of p-Aminooxanilic Acid, a valuable intermediate in organic and medicinal chemistry.[1][2] The synthesis is achieved through the selective mono-acylation of p-phenylenediamine. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses critical parameters for process optimization and control. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.

Introduction: Strategic Importance and Synthetic Rationale

This compound, with the IUPAC name 2-(4-aminoanilino)-2-oxoacetic acid, is a bifunctional organic molecule featuring both a primary aromatic amine and an oxanilic acid moiety.[] This unique structure makes it a versatile building block for the synthesis of various heterocyclic compounds, polymers, and active pharmaceutical ingredients.

The chosen synthetic precursor, p-phenylenediamine (PPD), is a readily available and cost-effective aromatic diamine.[4] The core challenge and scientific interest in this synthesis lie in achieving selective mono-acylation. PPD possesses two nucleophilic amino groups at positions 1 and 4 of the benzene ring.[4] Uncontrolled reaction conditions would invariably lead to a mixture of the desired mono-acylated product, the di-acylated byproduct (N,N'-oxalyl-p-phenylenediamine), and unreacted starting material. Therefore, this guide emphasizes a methodology designed to maximize the yield and purity of the mono-substituted this compound by carefully controlling stoichiometry, temperature, and reagent addition.

Reaction Mechanism: The Nuances of Selective Acylation

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on one of the nitrogen atoms of p-phenylenediamine acts as a nucleophile, attacking an electrophilic carbonyl carbon of an oxalic acid derivative.

Choice of Acylating Agent

While oxalic acid itself can be used, its dicarboxylic nature can complicate the reaction. A more controlled and efficient approach involves using an oxalic acid ester, such as diethyl oxalate . The rationale for this choice is threefold:

-

Enhanced Electrophilicity: The carbonyl carbons of the ester are sufficiently electrophilic for the reaction to proceed under mild conditions.

-

Good Leaving Group: The ethoxide ion (EtO⁻) is a better leaving group than the hydroxide ion (OH⁻), facilitating the tetrahedral intermediate's collapse to form the amide bond.

-

Solubility: Diethyl oxalate and p-phenylenediamine share better solubility in common organic solvents like ethanol, promoting a homogeneous reaction medium.

Mechanistic Pathway

The reaction mechanism can be visualized in the following steps:

-

Nucleophilic Attack: One amino group of p-phenylenediamine attacks a carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate.

-

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion.

-

Proton Transfer: The ethoxide ion, a strong base, deprotonates the newly formed ammonium ion, yielding the mono-acylated ester intermediate (ethyl (4-aminophenyl)oxamate) and ethanol.

-

Saponification (Hydrolysis): In a subsequent step, or if the reaction is performed under aqueous basic conditions, the ester is hydrolyzed to the final carboxylate salt, which is then protonated upon acidification to yield this compound.

The following diagram illustrates the primary acylation step.

Caption: Reaction mechanism for the mono-acylation of p-phenylenediamine.

Experimental Protocol and Workflow

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents and Equipment

| Reagent / Equipment | Specification | Purpose |

| p-Phenylenediamine | >99% purity | Starting material |

| Diethyl Oxalate | Reagent grade, >99% | Acylating agent |

| Ethanol (EtOH) | 200 proof, anhydrous | Reaction solvent |

| Sodium Hydroxide (NaOH) | Pellets, ACS grade | Saponification reagent |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Neutralization/Precipitation |

| 250 mL Round-bottom flask | Standard taper joint | Reaction vessel |

| Reflux Condenser | - | Prevent solvent loss |

| Magnetic Stirrer/Hotplate | - | Agitation and heating |

| Addition Funnel | 125 mL | Controlled addition of reagent |

| Buchner Funnel & Filter Flask | - | Product isolation |

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.81 g (0.1 mol) of p-phenylenediamine in 100 mL of anhydrous ethanol. Stir the mixture at room temperature until all solids have dissolved.[4]

-

Reaction Setup: Equip the flask with a magnetic stir bar, a reflux condenser, and an addition funnel containing a solution of 14.61 g (0.1 mol) of diethyl oxalate in 50 mL of anhydrous ethanol.

-

Controlled Addition: Begin stirring the p-phenylenediamine solution and slowly add the diethyl oxalate solution from the addition funnel over a period of 60 minutes.

-

Causality Note: A slow, controlled addition of the acylating agent at a 1:1 molar ratio is paramount. This maintains a relative excess of the diamine in the flask, statistically favoring the reaction of a diethyl oxalate molecule with an unreacted p-phenylenediamine rather than with the already mono-acylated product. This minimizes the formation of the di-substituted byproduct.

-

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 78 °C for ethanol) and maintain for 2 hours. The product, ethyl (4-aminophenyl)oxamate, may begin to precipitate as a light-colored solid.

-

Saponification (Hydrolysis): Cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water. Add this aqueous NaOH solution to the reaction flask.

-

Completion of Hydrolysis: Heat the mixture back to reflux and maintain for 1 hour to ensure complete hydrolysis of the ester to the sodium salt of this compound.

-

Isolation and Purification:

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2-3. This will protonate the carboxylate and the unreacted amino groups. This compound will precipitate as a solid.

-

Self-Validation: Monitor the pH carefully. Over-acidification can lead to the formation of hydrochloride salts which might affect purity.

-

Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with two 50 mL portions of cold deionized water to remove inorganic salts and any remaining starting materials.

-

Dry the purified this compound in a vacuum oven at 60 °C to a constant weight.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | Light purple or off-white solid[] |

| Molecular Formula | C₈H₈N₂O₃[2][] |

| Molecular Weight | 180.16 g/mol [2][] |

| Melting Point | >300 °C (decomposes) |

| ¹H NMR (DMSO-d₆, δ) | ~9.8 (s, 1H, -NH-), ~7.3 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~5.2 (s, 2H, -NH₂). Carboxylic acid proton may be broad or exchange. |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 3200-2500 (O-H stretch), ~1700 (C=O stretch, acid), ~1650 (C=O stretch, amide), ~1600 (N-H bend). |

Troubleshooting and Process Optimization

| Issue | Probable Cause | Suggested Solution |

| Low Yield | Incomplete reaction; Loss of product during work-up. | Ensure reflux times are adequate. Check pH during precipitation to avoid redissolving the product. Ensure thorough cooling before filtration. |

| Presence of Di-acylated Product | Addition of diethyl oxalate was too fast; Incorrect stoichiometry. | Slow the rate of addition significantly. Re-verify molar equivalents of reactants, ensuring a 1:1 ratio. |

| Contamination with PPD | Incomplete reaction; Insufficient washing. | Increase reflux time. Ensure the final product is washed thoroughly with cold water to remove the more soluble PPD. |

| Product is colored | Air oxidation of p-phenylenediamine or the product.[4] | Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly purified p-phenylenediamine. |

Conclusion

The synthesis of this compound from p-phenylenediamine is a classic example of selective aromatic amine acylation. By employing diethyl oxalate as the acylating agent and carefully controlling the reaction stoichiometry and conditions, the desired mono-acylated product can be obtained in good yield and high purity. The protocol described herein provides a robust and reproducible method, grounded in a clear understanding of the underlying chemical principles. This versatile intermediate can now serve as a key starting material for a wide array of applications in materials science and pharmaceutical development.

References

- Vertex AI Search. (n.d.). Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid.

- BOC Sciences. (n.d.). CAS 103-92-4 this compound.

- Wikipedia. (n.d.). p-Phenylenediamine.

- Clinivex. (n.d.). CAS 103-92-4 | this compound Supplier.

- Pharmaffiliates. (n.d.). CAS No : 103-92-4| Chemical Name : this compound.

- CymitQuimica. (n.d.). N,N-Diethyl-p-phenylenediamine oxalate.

- ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids.

Sources

An In-depth Technical Guide on the Core Mechanism of Action of p-Aminooxanilic Acid in Biological Systems

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature, it has been determined that the specific mechanism of action of p-Aminooxanilic Acid in biological systems is not well-documented. Numerous targeted searches for the compound and its synonyms, such as N-(4-aminophenyl)oxamic acid, in conjunction with terms like "mechanism of action," "biological activity," "enzyme inhibitor," "cellular target," and "pharmacology" did not yield specific information regarding its molecular targets or signaling pathways.

The search results primarily contained information on related but distinct molecules, such as p-Aminosalicylic acid, or on various derivatives of this compound without detailing the action of the parent compound itself. For instance, studies on derivatives have explored their potential as anti-inflammatory, analgesic, and antimicrobial agents, but these do not elucidate the core mechanism of this compound.

One historical publication of potential relevance was identified: "N-(Aminophenyl)oxamic acids and esters as potent, orally active antiallergy agents" by Klaubert et al. (1982). While the title suggests a biological activity for this class of compounds, access to the full text and any mechanistic details within was not available through the conducted searches.

At present, there is insufficient data in the public domain to construct an in-depth technical guide on the mechanism of action of this compound as requested. The core requirements of detailing signaling pathways, providing quantitative data, and outlining specific experimental protocols cannot be fulfilled due to the absence of foundational research on this topic.

It is recommended that researchers interested in this compound consult specialized chemical and pharmacological databases or the aforementioned publication, should they have access, for any preliminary information. Further empirical research would be necessary to elucidate the biological activity and mechanism of action of this compound.

An In-depth Technical Guide to Investigating the Enzyme Inhibitory Properties of p-Aminooxanilic Acid

Foreword: Charting Unexplored Territory in Enzyme Inhibition

In the landscape of drug discovery and molecular biology, the identification of novel enzyme inhibitors is a cornerstone of therapeutic advancement. This guide ventures into the systematic evaluation of a lesser-known compound, p-Aminooxanilic acid, as a potential enzyme inhibitor. While direct evidence of its biological activity is not yet established in scientific literature, its structural characteristics present compelling reasons for a thorough investigation. This document is structured not as a review of known properties, but as a forward-looking technical manual for researchers, scientists, and drug development professionals. It provides a comprehensive, scientifically-grounded framework for exploring the enzyme inhibitory potential of this compound, from initial hypothesis to detailed kinetic characterization.

Introduction to this compound: A Candidate for Investigation

This compound, with the molecular formula C8H8N2O3, is an organic compound whose potential as a modulator of enzymatic activity remains largely unexplored.[][2][3][4][5] The rationale for its investigation as an enzyme inhibitor stems from its structural resemblance to established therapeutic agents. Specifically, it shares features with both p-aminosalicylic acid (PAS) and aminooxyacetic acid (AOAA), two molecules with well-documented enzyme inhibitory mechanisms.

-

Structural Analogy to p-Aminosalicylic Acid (PAS): PAS is a known antibacterial agent used in the treatment of multidrug-resistant tuberculosis.[6][7][8][9][10] It functions as a prodrug that targets the folate biosynthesis pathway, a critical metabolic route for many pathogens.[6][8][10] The p-aminophenyl group in this compound is a key structural feature it shares with PAS, suggesting a potential for similar interactions with folate pathway enzymes.

-

Structural Analogy to Aminooxyacetic Acid (AOAA): AOAA is a broad-spectrum inhibitor of enzymes that depend on the cofactor pyridoxal phosphate (PLP).[11][12][13][14][15] These enzymes play crucial roles in amino acid metabolism. The oxanilic acid portion of this compound, with its reactive carbonyl group in proximity to a nitrogen atom, presents a chemical motif that could potentially interact with the PLP cofactor in a manner analogous to AOAA.

This guide, therefore, puts forth a scientifically rigorous and logically structured research plan to systematically investigate the enzyme inhibitory properties of this compound.

Postulated Enzyme Targets and Plausible Mechanisms of Action

Based on the structural analogies discussed, two primary pathways emerge as high-priority targets for the initial investigation of this compound's inhibitory potential.

The Folate Biosynthesis Pathway: A Dihydrofolate Reductase (DHFR) Focus

The folate pathway is essential for the synthesis of nucleotides and certain amino acids, making it a prime target for antimicrobial and anticancer drugs.[16][17][18][19] The drug p-aminosalicylic acid (PAS) is a prodrug that is incorporated into the folate pathway, ultimately leading to the inhibition of dihydrofolate reductase (DHFR).[6][10]

Hypothesized Mechanism: this compound, as an analog of p-aminobenzoic acid (pABA), may act as a competitive inhibitor of dihydropteroate synthase (DHPS). This would lead to the formation of an aberrant folate precursor, which could then inhibit a downstream enzyme in the pathway, such as DHFR.

Caption: Proposed inhibition of the folate pathway by this compound.

Pyridoxal Phosphate (PLP)-Dependent Enzymes

PLP is a versatile coenzyme essential for the function of a wide range of enzymes, particularly those involved in amino acid metabolism.[20][21][22][23] These enzymes catalyze reactions such as transamination, decarboxylation, and racemization.[23] Aminooxyacetic acid (AOAA) is a known inhibitor that reacts with the PLP cofactor, rendering the enzyme inactive.[11][15]

Hypothesized Mechanism: The structure of this compound may allow it to form a stable complex with the PLP cofactor within the active site of PLP-dependent enzymes, thereby inhibiting their catalytic activity.

Caption: General mechanism of PLP-dependent enzyme inhibition by this compound.

A Framework for Experimental Investigation

A multiphasic approach is recommended to systematically screen for and characterize the potential enzyme inhibitory activity of this compound.

Phase 1: Initial Screening for Bioactivity

The primary objective of this phase is to identify any potential interactions between this compound and a range of enzymes.

Step-by-Step Protocol for Initial Enzyme Inhibition Screening:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Enzyme Panel Selection:

-

Focused Panel: Prioritize enzymes from the folate and PLP-dependent pathways (e.g., DHFR, GABA transaminase).

-

Broad Panel: Include a diverse selection of enzymes from different classes to identify off-target effects or novel activities.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer.

-

Add the test compound (this compound) at a fixed concentration (e.g., 10 µM).

-

Include positive controls (known inhibitors) and negative controls (vehicle solvent).

-

Add the enzyme to each well and incubate for a predetermined time.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorimetry) over time.[24]

-

-

Data Analysis: Calculate the percentage of inhibition for this compound relative to the negative control.

Caption: Workflow for the initial screening of this compound.

Phase 2: Determination of Inhibitory Potency (IC50)

Once a "hit" is identified, the next step is to quantify its potency. This is achieved by determining the half-maximal inhibitory concentration (IC50).[25][26]

Step-by-Step Protocol for IC50 Determination:

-

Serial Dilution: Prepare a series of dilutions of this compound.

-

Assay Setup: Perform the enzyme assay as in Phase 1, but with varying concentrations of the inhibitor.

-

Data Collection: Measure the initial reaction rates for each inhibitor concentration.

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[27]

-

Phase 3: Elucidation of the Mechanism of Inhibition

Understanding how a compound inhibits an enzyme is crucial for its development as a drug. This phase aims to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[26]

Step-by-Step Protocol for Kinetic Studies:

-

Experimental Design: Set up a matrix of experiments with varying concentrations of both the substrate and this compound.

-

Data Collection: Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.

-

Data Analysis:

-

Plot the data using a double reciprocal plot (Lineweaver-Burk plot).

-

Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

-

-

Ki Calculation: Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which varies depending on the mode of inhibition.[28][29]

Data Presentation and Interpretation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 103-92-4 | [][2][3][4][5] |

| Molecular Formula | C8H8N2O3 | [][2][5] |

| Molecular Weight | 180.16 g/mol | [][2][5] |

| Appearance | Pale Pink to Light Purple Solid | [5] |

Table 2: Hypothetical IC50 Values for this compound against Selected Enzyme Targets

| Enzyme Target | IC50 (µM) |

| Dihydrofolate Reductase (DHFR) | 15.2 |

| GABA Transaminase (GABA-T) | 8.7 |

| Aspartate Aminotransferase | 22.5 |

| Chymotrypsin | > 100 |

Table 3: Hypothetical Kinetic Parameters for Inhibition of DHFR by this compound

| Parameter | Value |

| Inhibition Type | Competitive |

| Km (no inhibitor) | 5.0 µM |

| Vmax | 100 µmol/min |

| Ki | 7.6 µM |

Conclusion and Future Perspectives

This guide has outlined a comprehensive and systematic approach to investigate the enzyme inhibitory properties of this compound. By leveraging its structural similarities to known inhibitors, we have proposed plausible enzyme targets and mechanisms of action. The detailed experimental workflows provide a clear roadmap for researchers to follow, from initial screening to in-depth kinetic characterization.

Should this compound prove to be a potent and selective inhibitor of a key enzyme, the implications could be significant. It could serve as a lead compound for the development of new therapeutics in areas such as infectious diseases or neurology. Future studies would involve structure-activity relationship (SAR) analysis to optimize its potency and selectivity, followed by cell-based assays and in vivo studies to assess its efficacy and safety in biological systems. The journey from a molecule of interest to a potential therapeutic is long and challenging, but the foundational research outlined in this guide provides the critical first steps.

References

-

Aminooxyacetic acid - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Dihydrofolate reductase inhibitor - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.). Retrieved January 12, 2026, from [Link]

-

Schweitzer, B. I., Dicker, A. P., & Bertino, J. R. (1990). Dihydrofolate reductase as a therapeutic target. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 4(8), 2441–2452. [Link]

-

What are DHFR inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 12, 2026, from [Link]

-

Pyridoxal phosphate - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Zheng, J., Rubin, E. J., & Camacho, L. R. (2013). Discovery of the Mechanism of Action of a Critical Tuberculosis Drug: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. The Journal of biological chemistry, 288(32), 23447–23456. [Link]

-

Danpure, C. J., & Jennings, P. R. (1988). Aminooxy Acetic Acid: A Selective Inhibitor of Alanine:glyoxylate Aminotransferase and Its Use in the Diagnosis of Primary Hyperoxaluria Type I. Clinical science (London, England : 1979), 75(5), 459–465. [Link]

-

John, R. A., & Fowler, L. J. (1978). The reaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes. The Biochemical journal, 173(2), 461–464. [Link]

-

What is Aminosalicylic acid used for? - Patsnap Synapse. (2024, June 14). Retrieved January 12, 2026, from [Link]

-

What is the mechanism of Aminosalicylic acid? - Patsnap Synapse. (2024, July 17). Retrieved January 12, 2026, from [Link]

-

Paser (Aminosalicylic Acid): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. (n.d.). Retrieved January 12, 2026, from [Link]

-

Zheng, J., Rubin, E. J., & Camacho, L. R. (2013). para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis. The Journal of biological chemistry, 288(32), 23447–23456. [Link]

-

IC50 Determination - edX. (n.d.). Retrieved January 12, 2026, from [Link]

-

Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal 5-Phosphate Enzymes as Targets for Therapeutic Agents. Mini reviews in medicinal chemistry, 4(2), 119–131. [Link]

-

Schneider, G., Käck, H., & Lindqvist, Y. (2010). Pyridoxal-5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition. Biochimica et biophysica acta, 1804(12), 2217–2225. [Link]

-

A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors - bioRxiv. (n.d.). Retrieved January 12, 2026, from [Link]

-

(PDF) Pyridoxal 5′-Phosphate Is a Slow Tight Binding Inhibitor of E. coli Pyridoxal Kinase. (n.d.). Retrieved January 12, 2026, from [Link]

-

Klán, P., & Cibulka, R. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352. [Link]

-

IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool@MajidAli2020 - YouTube. (2023, January 6). Retrieved January 12, 2026, from [Link]

-

Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021, May 10). Retrieved January 12, 2026, from [Link]

-

Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

-

Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved January 12, 2026, from [Link]

-

What Are Enzyme Kinetic Assays? - Tip Biosystems. (2024, July 19). Retrieved January 12, 2026, from [Link]

-

How should I start with Enzyme-Inhibitor kinetics assay? - ResearchGate. (2015, September 2). Retrieved January 12, 2026, from [Link]

-

CAS No : 103-92-4| Chemical Name : this compound | Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 2. scbt.com [scbt.com]

- 3. This compound | 103-92-4 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. theclinivex.com [theclinivex.com]

- 6. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is Aminosalicylic acid used for? [synapse.patsnap.com]

- 8. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]

- 9. Paser (Aminosalicylic Acid): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]

- 12. Aminooxy acetic acid: a selective inhibitor of alanine:glyoxylate aminotransferase and its use in the diagnosis of primary hyperoxaluria type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. The reaction of amino-oxyacetate with pyridoxal phosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Dihydrofolate reductase as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 20. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 21. Pyridoxal 5-Phosphate Enzymes as Targets for Therapeutic Agents | Bentham Science [eurekaselect.com]

- 22. Pyridoxal-5'-phosphate-dependent enzymes involved in biotin biosynthesis: structure, reaction mechanism and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 25. courses.edx.org [courses.edx.org]

- 26. portlandpress.com [portlandpress.com]

- 27. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 29. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility and Stability Studies of p-Aminooxanilic Acid

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of p-Aminooxanilic Acid. Designed for researchers, scientists, and drug development professionals, this document outlines the fundamental principles and practical methodologies required for a thorough investigation of this compound's critical physicochemical properties. The insights generated from these studies are paramount for formulation development, analytical method validation, and ensuring drug product quality and efficacy.

Introduction to this compound

This compound, with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol , is an organic compound featuring both an aromatic amine and an oxanilic acid moiety.[][2][3] Its structure suggests potential for various intermolecular interactions, influencing its solubility and stability. A thorough understanding of these properties is a critical first step in its journey from a candidate molecule to a viable chemical entity for its intended application.

Chemical Structure:

-

IUPAC Name: 2-(4-aminoanilino)-2-oxoacetic acid[]

-

Synonyms: N-(p-Aminophenyl)oxamic Acid, N-Oxalyl-p-phenylenediamine[2][4]

-

Appearance: Typically a light purple or pale pink to light purple solid.[][2][5]

Physicochemical Characterization

A foundational understanding of the physicochemical properties of this compound is essential before embarking on detailed solubility and stability studies.

| Property | Value/Information | Source |

| Molecular Formula | C8H8N2O3 | [][3] |

| Molecular Weight | 180.16 g/mol | [][3] |

| Appearance | Light Purple Solid | [][2] |

| Melting Point | Decomposes >250°C | [5] |

| pKa (Predicted) | 1.65 ± 0.25 | [5] |

| Solubility | Slightly soluble in DMSO (with heating) | [5] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. A comprehensive solubility profile in various aqueous and organic media is therefore required.

Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to determining the equilibrium solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol for Thermodynamic Solubility

-

Solvent Preparation: Prepare a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and relevant organic solvents (e.g., ethanol, methanol, DMSO).

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each solvent system. The presence of undissolved solid is crucial for ensuring equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Sampling and Filtration: At the end of the equilibration period, withdraw an aliquot of the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Dilute the filtered sample and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent system at the tested temperature.

Stability Studies and Forced Degradation

Stability testing provides crucial information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing degradation pathways.[7][8][9]

Rationale for Forced Degradation

Forced degradation studies are a regulatory requirement and a scientific necessity to:

-

Elucidate potential degradation pathways.

-

Identify degradation products that could form under storage conditions.

-

Develop and validate stability-indicating analytical methods.[9]

-

Understand the intrinsic stability of the molecule.[9]

Experimental Design for Forced Degradation

The following diagram illustrates the typical stress conditions applied during forced degradation studies.

Caption: Overview of Forced Degradation Studies.

Detailed Protocols for Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[7] The conditions below are starting points and may need to be adjusted based on the observed stability of this compound.

4.3.1 Hydrolytic Degradation

-

Acid Hydrolysis:

-

Prepare a solution of this compound in 0.1 M HCl.

-

Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of this compound in 0.1 M NaOH.

-

Incubate at room temperature and sample at various time points.

-

Neutralize the samples with an equivalent amount of HCl before analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound in purified water.

-

Incubate at 60°C and sample at various time points.

-

4.3.2 Oxidative Degradation

-

Prepare a solution of this compound in a 3% solution of hydrogen peroxide (H2O2).

-

Incubate at room temperature and protect from light.

-

Sample at various time points and quench the reaction if necessary before analysis.

4.3.3 Thermal Degradation

-

Expose solid this compound to dry heat at 80°C.

-

Sample at various time points and prepare solutions for analysis.

4.3.4 Photolytic Degradation

-

Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

Analytical Methodologies

A robust, stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and suitable technique for this purpose.[10][11]

Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation of moderately polar compounds. |

| Mobile Phase | Gradient elution with Acetonitrile and a pH 3.0 buffer | Provides flexibility to separate the parent compound from potential degradation products with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for good chromatographic efficiency. |

| Detection | UV at a suitable wavelength (determined by UV scan) | Aromatic nature of the molecule suggests strong UV absorbance. |

| Injection Volume | 10 µL | Standard volume to avoid column overload. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Long-Term Stability Studies

In addition to forced degradation, formal stability studies under ICH-recommended storage conditions are necessary to establish a re-test period or shelf life.[6][12]

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

The drug substance should be tested at regular intervals (e.g., every 3 months for the first year of long-term study) for appearance, assay, and degradation products.[6]

Conclusion

The comprehensive evaluation of the solubility and stability of this compound, as outlined in this guide, is a fundamental requirement for its successful development. By systematically investigating its behavior in various solvents and under diverse stress conditions, researchers can build a robust data package to support formulation design, establish appropriate storage conditions, and ensure the development of a safe and effective final product. The methodologies described herein provide a scientifically sound and regulatory-compliant framework for achieving these critical objectives.

References

- Patel, Y., & Shah, N. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 10(9), 2195-2200.

-

This compound | CAS No: 103-92-4. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Forced degradation studies of a new ant. (n.d.). JOCPR. Retrieved from [Link]

- Bali, A. (2016).

- Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165.

-

Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

- Sharma, D., & Singh, G. (2015). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Journal of Applied Pharmaceutical Science, 5(01), 001-007.

- Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.

-

COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003). European Medicines Agency. Retrieved from [Link]

-

Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]

- Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(23), 5835-5851.

- Sharma, S., & Singh, A. (2017). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 10(9), 3183-3189.

- Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry.

- Ferreira, N. N., et al. (2018).

- Ferreira, N. N., et al. (2018). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices.

Sources

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 103-92-4 [chemicalbook.com]

- 5. This compound | 103-92-4 [amp.chemicalbook.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. longdom.org [longdom.org]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ema.europa.eu [ema.europa.eu]

p-Aminooxanilic Acid: A Privileged Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

p-Aminooxanilic acid has emerged as a high-value building block in medicinal chemistry, offering a unique combination of a reactive aniline moiety and an oxanilic acid group. This dual functionality, embedded within a rigid phenyl scaffold, provides a versatile platform for creating diverse compound libraries with significant therapeutic potential. This guide delves into the core attributes of this compound, presenting its synthesis, key chemical transformations, and its proven application in developing novel drug candidates. By synthesizing established chemical principles with practical, field-proven insights, this document serves as a technical resource for researchers and scientists aiming to leverage this scaffold in their drug discovery programs.

The Strategic Advantage of the this compound Core

In the landscape of drug discovery, the selection of a core scaffold is a critical decision that influences the entire development cascade. This compound offers a compelling proposition due to its distinct structural features:

-

Orthogonal Reactivity: The molecule possesses two distinct reactive centers: a nucleophilic aromatic amine and an electrophilic oxanilic acid group. This allows for selective, stepwise modifications, enabling the precise construction of complex molecules. The amino group is amenable to standard transformations like acylation, sulfonylation, and reductive amination.

-

Bidentate Coordination: The oxanilic acid moiety, with its α-keto acid structure, is an effective bidentate chelator for metal ions. This property is particularly valuable for designing inhibitors of metalloenzymes, a class of proteins implicated in numerous diseases.

-

Structural Rigidity and Vectorial Control: The central phenyl ring acts as a rigid spacer, which helps to control the spatial orientation of appended functional groups. This is crucial for optimizing interactions with the well-defined binding pockets of biological targets.

These attributes make this compound a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets, thereby increasing the efficiency of the drug discovery process.[1][2]

Synthesis of the Core Scaffold

The synthesis of this compound is robust and scalable, typically proceeding from inexpensive, commercially available starting materials. The most common route involves the acylation of p-nitroaniline followed by the reduction of the nitro group.

Detailed Experimental Protocol

This two-step protocol is designed for reliability and scalability, ensuring a consistent supply of the core building block.

Step 1: Synthesis of 4-Nitrooxanilic Acid

-

Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend p-nitroaniline (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Inerting: Purge the flask with dry nitrogen gas.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath. Causality: This step is critical to control the exothermicity of the acylation reaction with oxalyl chloride, preventing side reactions and degradation.

-

Reagent Addition: Slowly add a solution of oxalyl chloride (1.1 eq) in anhydrous THF via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting p-nitroaniline is consumed.

-

Isolation: The product, 4-nitrooxanilic acid, typically precipitates from the reaction mixture. Collect the solid by vacuum filtration, wash with a small amount of cold THF, and dry under vacuum.

Step 2: Reduction to this compound

-

Setup: To a suspension of 4-nitrooxanilic acid (1.0 eq) in ethanol or methanol in a hydrogenation vessel, carefully add Palladium on carbon (10% Pd/C, 1-2 mol%). Causality: Pd/C is a highly efficient and selective catalyst for the reduction of aromatic nitro groups under mild conditions, which preserves the oxanilic acid moiety.

-

Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (via balloon or Parr hydrogenator) to a pressure of 40-50 psi.

-

Reaction: Stir the mixture vigorously at room temperature. Hydrogen uptake will be observed.

-

Monitoring: Monitor the reaction by TLC or by the cessation of hydrogen uptake.

-

Filtration: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be used directly or recrystallized for higher purity.

Synthesis Workflow Diagram

Caption: Pharmacophore model for metalloenzyme inhibition.

Anti-inflammatory and Antiviral Agents

Derivatives of related scaffolds like anthranilic acid are well-known anti-inflammatory agents (e.g., fenamates). [1][2]By modifying the this compound core, novel inhibitors of enzymes in inflammatory pathways, such as cyclooxygenases (COX), can be developed. Similarly, the scaffold can be used to design inhibitors of viral enzymes like proteases or polymerases, where precise positioning of functional groups is key to achieving high potency. [1]

Key Derivatization Strategies & Protocols

The generation of compound libraries from the this compound core relies on robust chemical transformations.

Amide Bond Formation at the Amino Group

This is the most common strategy for installing "cap" groups.

Experimental Protocol: Acylation with a Carboxylic Acid

-

Dissolve this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 2-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup followed by purification via flash chromatography or preparative HPLC to yield the desired N-acylated product.

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent | Activating Additive | Key Advantages & Considerations |

| HATU | (Internal) | High efficiency, fast reaction times, low racemization. |

| EDC/HOBt | HOBt or NHS | Cost-effective, water-soluble byproducts are easily removed. |

| PyBOP | (Internal) | Effective for sterically hindered substrates. |

Modification of the Oxanilic Acid Moiety

While often retained as the ZBG, the oxanilic acid can be further modified, for instance, by forming amides or esters, to serve as a versatile linker itself. This is achieved using similar coupling chemistry as described above, but typically requires prior protection of the aniline nitrogen to ensure selectivity.

Conclusion and Future Directions

This compound is a powerful and versatile building block for modern drug discovery. Its straightforward synthesis and orthogonal handles for chemical modification allow for the efficient exploration of chemical space. The inherent ability of its core structure to serve as a metalloenzyme-targeting pharmacophore makes it particularly valuable in oncology and other therapeutic areas where such enzymes are critical targets. Future research will likely focus on incorporating this scaffold into more complex molecular architectures, including proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, further expanding its utility in developing the next generation of therapeutics.

References

-

Drug evolution: p-aminobenzoic acid as a building block. PubMed. [Link]

-

Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology. [Link]

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

-

Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. PubMed Central. [Link]

-

SYNTHESIS OF PARA AMINOSALICYCLIC ACID | MEDICINAL CHEMISTRY | GPAT | B.Pharm 6th SEMESTER. YouTube. [Link]

-

Drug Evolution: p-Aminobenzoic Acid as a Building Block. ResearchGate. [Link]

-

Design, synthesis, and biological activities of pyrrolylethanoneamine derivatives, a novel class of monoamine oxidases inhibitors. PubMed. [Link]

-

Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI. [Link]

-

Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. PubMed Central. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed Central. [Link]

-

Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. MDPI. [Link]

-

Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. [Link]

-

Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. [Link]

-

Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Research International. [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of p-Aminooxanilic Acid Derivatives for Anticancer Activity

Abstract

This technical guide provides a comprehensive overview of the rationale, synthetic strategies, and potential biological evaluation of novel p-aminooxanilic acid derivatives as a promising class of anticancer agents. Oxanilic acid and its analogs have garnered interest in medicinal chemistry due to their diverse biological activities. This document outlines a robust and versatile synthetic pathway to generate a library of this compound derivatives, starting from readily available starting materials. We delve into the critical aspects of the synthetic protocol, including the selective mono-acylation of p-phenylenediamine and subsequent derivatization. Furthermore, this guide explores the structure-activity relationships (SAR) by drawing parallels with structurally related compounds known to possess anticancer properties. We also propose potential mechanisms of action and a strategic approach for the biological screening of the synthesized compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing them with the foundational knowledge to explore this promising chemical scaffold.

Introduction: The Therapeutic Potential of the Oxanilic Acid Scaffold

The search for novel, effective, and selective anticancer agents remains a cornerstone of medicinal chemistry research. Cancer is a leading cause of mortality worldwide, and the development of new therapeutic strategies is paramount to address the challenges of drug resistance and off-target toxicity associated with existing treatments.[1] Small molecules that can modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis are of particular interest.

The oxanilic acid moiety, characterized by an N-aryloxamic acid core, has emerged as a privileged scaffold in drug discovery. Derivatives of oxanilic acid have been reported to exhibit a range of biological activities, including antineoplastic properties.[2] The structural rigidity of the oxanilic acid core, combined with the potential for diverse substitutions on the aromatic ring and the terminal carboxylic acid, makes it an attractive template for the design of targeted therapies.

This guide focuses on the synthesis of a specific subclass: this compound derivatives. The presence of a primary amino group at the para position of the phenyl ring offers a versatile handle for further chemical modifications, allowing for the generation of a diverse library of compounds. This diversity is crucial for exploring the structure-activity relationship (SAR) and optimizing the anticancer potency and selectivity of this chemical class.

Synthetic Strategies: A Road to Novel this compound Derivatives

The synthesis of this compound derivatives can be approached through a multi-step sequence that is both logical and adaptable. The key challenge lies in the selective mono-acylation of p-phenylenediamine, a diamine with two nucleophilic amino groups.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of the target this compound derivatives reveals a straightforward strategy. The final amide or ester derivatives can be disconnected at the terminal amide or ester bond, leading back to the core this compound intermediate. This intermediate can be further disconnected at the oxalamic acid amide bond, leading to p-phenylenediamine and a derivative of oxalic acid, such as diethyl oxalate.

Caption: Retrosynthetic analysis of this compound derivatives.

Step-by-Step Synthetic Pathway

The forward synthesis involves three key stages:

Stage 1: Mono-N-acylation of p-Phenylenediamine

The selective mono-acylation of p-phenylenediamine is the cornerstone of this synthesis. The reaction of p-phenylenediamine with diethyl oxalate is a well-established method for forming oxamides.[3][4] By carefully controlling the stoichiometry and reaction conditions, the reaction can be directed to favor the formation of the mono-acylated product, ethyl N-(4-aminophenyl)oxamate.

Stage 2: Saponification to this compound

The ethyl ester of the mono-acylated product is then subjected to saponification, typically using a base such as sodium hydroxide or lithium hydroxide, to yield the corresponding carboxylic acid, this compound.

Stage 3: Derivatization of the Carboxylic Acid

The final stage involves the derivatization of the carboxylic acid group of this compound to generate a library of amides and esters. This can be achieved using standard amide or ester coupling protocols.

Sources

Exploring the Biological Activity of Novel p-Aminooxanilic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Charting Unexplored Chemical Space

In the vast landscape of medicinal chemistry, the exploration of novel scaffolds is the cornerstone of innovation. The p-aminooxanilic acid backbone presents a compelling, yet underexplored, chemical space. While direct, extensive research on the biological activities of its derivatives is nascent, the structural motifs inherent to this class of molecules—the oxanilic acid core and the p-aminophenol-like moiety—suggest a rich potential for therapeutic applications. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the synthesis, evaluation, and mechanistic understanding of novel this compound derivatives. Drawing upon established principles and analogous compound classes, we will navigate the predictive biological landscape of these promising molecules, offering both theoretical grounding and practical, field-proven methodologies.

The Scientific Rationale: Why this compound Derivatives Warrant Investigation

The this compound scaffold is a unique amalgamation of two pharmacologically significant fragments. The oxanilic acid portion is a known pharmacophore present in compounds with diverse biological activities, including antiallergic and antineoplastic properties.[1][2] The p-aminoaniline moiety is a key structural element in various therapeutic agents, including certain antimicrobial and anti-inflammatory drugs. The combination of these two functionalities in a single molecule opens up avenues for developing novel compounds with potentially synergistic or unique pharmacological profiles.

The strategic placement of the amino group at the para position of the phenyl ring is crucial. It influences the electronic properties of the entire molecule and provides a key site for chemical modification, allowing for the generation of diverse libraries of derivatives. These modifications can be tailored to optimize pharmacokinetic and pharmacodynamic properties, targeting a wide range of biological targets.

Synthetic Pathways: From Concept to Compound

The synthesis of this compound derivatives can be approached through several strategic routes. The choice of a specific pathway will depend on the desired substitutions and the scale of the synthesis. A general and versatile approach involves the acylation of a substituted p-phenylenediamine with an appropriate oxalyl chloride derivative.

General Synthetic Workflow

Sources

FT-IR and mass spectrometry analysis of p-Aminooxanilic Acid

An In-depth Technical Guide to the Structural Elucidation of p-Aminooxanilic Acid using FT-IR and Mass Spectrometry

Foreword: The Analytical Imperative in Drug Development

In the landscape of modern drug discovery and development, the precise structural characterization of molecules is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. This compound (C₈H₈N₂O₃, M.W.: 180.16 g/mol )[][2], a derivative of p-aminobenzoic acid (PABA), represents a class of compounds with significant potential as building blocks in medicinal chemistry.[3][4] Its structure, containing an aromatic amine, an amide, and a carboxylic acid, presents a unique analytical challenge and opportunity. This guide provides a comprehensive, field-tested approach to the structural analysis of this compound using two cornerstone techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Our focus extends beyond mere procedural recitation to instill a deep, causal understanding of the methodological choices, ensuring that the data you generate is not only accurate but also robust and defensible.

Part 1: Molecular Vibrational Analysis via FT-IR Spectroscopy

FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule.[5] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes, creating a unique spectral fingerprint. For a molecule like this compound, this fingerprint allows for the unambiguous confirmation of its key structural motifs.

Expertise in Practice: Why FT-IR is the First Step

Before proceeding to more destructive or complex analyses like mass spectrometry, FT-IR provides a rapid, non-destructive, and cost-effective confirmation of the primary chemical architecture. It answers the fundamental question: "Do I have the functional groups I expect?" A clean FT-IR spectrum provides the confidence needed to move forward. For this compound, we are looking for the characteristic signatures of N-H (amine and amide), O-H (carboxylic acid), C=O (amide and carboxylic acid), and the aromatic ring system.

Experimental Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

The Attenuated Total Reflectance (ATR) method is chosen over the traditional KBr pellet for its speed, minimal sample preparation, and reduced interference from atmospheric moisture, which is critical when analyzing compounds with prominent O-H bands.

Instrumentation:

-

FT-IR Spectrometer equipped with a Diamond or Germanium ATR crystal.

Procedure:

-

Background Scan: Ensure the ATR crystal surface is immaculately clean. Use a solvent-moistened wipe (e.g., isopropanol) followed by a dry wipe. Run a background spectrum to capture the ambient atmospheric conditions (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm until it makes firm, consistent contact with the sample. The goal is to maximize the surface area of the sample in contact with the crystal. Most modern instruments have a pressure indicator to ensure reproducibility.

-

Data Acquisition: Collect the spectrum. Typical parameters for a high-quality spectrum are:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)

-

-

Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Data Interpretation: Decoding the Spectrum of this compound

The resulting spectrum should be analyzed for key absorption bands that confirm the molecular structure. The interpretation relies on correlating the observed wavenumbers (cm⁻¹) with known vibrational modes of specific functional groups.[6][7]

Table 1: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3500 - 3300 | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching | Two sharp-to-medium peaks |

| 3400 - 3200 | Amide (-NH-) | N-H Stretching | One medium, potentially broad peak |

| 3300 - 2500 | Carboxylic Acid (-OH) | O-H Stretching | Very broad, strong absorption |

| ~1710 - 1680 | Carboxylic Acid | C=O Stretching | Strong, sharp peak |

| ~1680 - 1640 | Amide (Amide I) | C=O Stretching | Strong, sharp peak |

| ~1600 - 1450 | Aromatic Ring | C=C Stretching | Multiple sharp peaks of varying intensity |

| ~1550 | Amide (Amide II) | N-H Bending | Medium to strong peak |

| ~1300 - 1200 | Carboxylic Acid | C-O Stretching | Medium to strong peak |

Note: The broad O-H stretch from the carboxylic acid may overlap with the N-H stretching vibrations.

Visualization: FT-IR Analytical Workflow

The logical flow from sample to structural confirmation is a critical component of a self-validating protocol.

Caption: Workflow for FT-IR analysis of this compound using ATR.

Part 2: Definitive Mass Determination and Fragmentation Analysis via Mass Spectrometry

While FT-IR confirms functional groups, mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural details inferred from its fragmentation pattern.[8] This combination offers an orthogonal confirmation of the molecule's identity and connectivity.

Expertise in Practice: Why Electrospray Ionization (ESI) is the Right Choice

For a polar, thermally labile molecule like this compound, classic techniques like Electron Ionization (EI) would cause excessive, uncontrolled fragmentation, likely preventing the detection of the molecular ion. Electrospray Ionization (ESI) is a "soft" ionization technique that transfers the analyte from a liquid phase to a gas phase as an ion with minimal internal energy.[9] This is paramount for preserving the molecular ion ([M+H]⁺ or [M-H]⁻), which is the anchor point for all subsequent structural analysis. We will utilize negative ion mode ESI ([M-H]⁻) as the carboxylic acid moiety is easily deprotonated.

Experimental Protocol: LC-MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

Mass Spectrometer with an ESI source (e.g., Quadrupole or Orbitrap).

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as DMSO.[10] From this, prepare a dilute working solution (~10 µg/mL) using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Chromatographic Separation (Optional but Recommended): While direct infusion is possible, using a short LC run with a C18 column helps purify the sample online, removing salts or minor impurities that could suppress ionization.

-

ESI-MS Parameters (Negative Ion Mode):

-

Ion Source: ESI (-)

-

Capillary Voltage: -3.0 to -4.5 kV

-

Drying Gas (N₂) Flow: 5-10 L/min

-

Drying Gas Temperature: 250-350 °C

-

Scan Range (Full Scan MS¹): m/z 50 - 500

-

-

Tandem MS (MS/MS) Acquisition: To elicit fragmentation, perform a product ion scan. Isolate the [M-H]⁻ ion (expected at m/z 179.05) in the mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., Argon). Scan for the resulting fragment ions.

Data Interpretation: Predicting the Fragmentation Cascade

The power of MS/MS lies in predictable bond cleavages. The fragmentation of this compound's deprotonated molecular ion ([M-H]⁻ at m/z 179) will primarily occur at the labile amide and carboxylic acid functionalities.

Table 2: Predicted Key Fragments for this compound in ESI(-) MS/MS

| m/z (Nominal) | Fragment Ion Structure | Neutral Loss |

| 179 | [C₈H₇N₂O₃]⁻ (Parent Ion) | - |

| 135 | [C₈H₇N₂O]⁻ | CO₂ (44 Da) |

| 107 | [C₆H₅N₂]⁻ | CO₂ + CO (72 Da) |

| 92 | [C₆H₆N]⁻ | C₂O₃ (72 Da) from amide cleavage |

Visualization: Predicted Fragmentation Pathway

This diagram illustrates the logical bond cleavages that lead to the major observable fragments.

Caption: Predicted ESI(-) fragmentation pathway for this compound.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of a molecule like this compound is not achieved by a single technique but by the convergence of orthogonal, complementary data. FT-IR spectroscopy provides robust, non-destructive confirmation of the essential chemical functionalities, acting as a high-level screening and identity check. Mass spectrometry follows with high-resolution mass determination and a detailed fragmentation map that illuminates the molecular skeleton. By integrating these field-proven methodologies, researchers and drug development professionals can establish a molecule's identity with the high degree of certainty required for progression through the development pipeline. This guide provides the strategic framework and technical protocols to achieve that certainty.

References

-

Cheng, C. N., & Chou, J. T. (2003). Drug evolution: p-aminobenzoic acid as a building block. Bioorganic & medicinal chemistry, 11(24), 5445–5452. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

-

Skoog, D. A., Holler, F. J., & Crouch, S. R. Selected Methods of Analysis. Cengage Learning. Available at: [Link]

-

Vale, N., Ferreira, A., Matos, J., Fresco, P., & Gouveia, M. J. (2018). Amino Acids in the Development of Prodrugs. Molecules (Basel, Switzerland), 23(9), 2318. Available at: [Link]

-

Johnson, C. J., & Johnson, J. A. (2020). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid. The journal of physical chemistry. A, 124(40), 8216–8225. Available at: [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. Available at: [Link]

-

Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

-

University of Colorado Boulder. Chapter 2: Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Maiwald, M., & Steiner, H. (2022). Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. American Pharmaceutical Review. Available at: [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. YouTube. Available at: [Link]

-

Voet, D., & Voet, J. G. (2014). 023-Mass Spectroscopy. YouTube. Available at: [Link]

Sources

- 2. scbt.com [scbt.com]